5-[(Dimethylamino)methyl]-2-methylaniline
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Overview
Description
5-[(Dimethylamino)methyl]-2-methylaniline is an organic compound with the molecular formula C10H16N2. It is a derivative of aniline, where the amino group is substituted with a dimethylaminomethyl group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-methylaniline typically involves the reaction of 2-methylaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The general reaction scheme is as follows:
2-methylaniline+formaldehyde+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylaniline involves its interaction with various molecular targets. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Lacks the dimethylaminomethyl group, making it less versatile in certain reactions.
N,N-Dimethylaniline: Contains a dimethylamino group directly attached to the aromatic ring, differing in reactivity and applications.
4-[(Dimethylamino)methyl]-2-methylaniline: Similar structure but with the dimethylaminomethyl group in a different position, affecting its chemical properties.
Uniqueness
5-[(Dimethylamino)methyl]-2-methylaniline is unique due to the specific positioning of the dimethylaminomethyl group, which enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial production.
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHJHNXEBFVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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